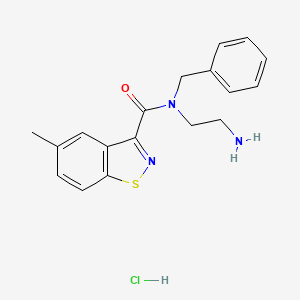

N-(2-Aminoethyl)-N-benzyl-5-methyl-1,2-benzothiazole-3-carboxamide;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

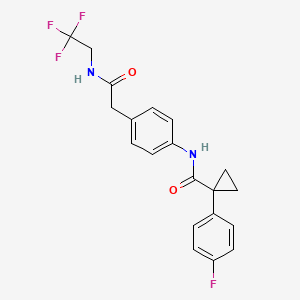

The synthesis of similar compounds often involves the introduction of an azomethine group by the condensation reaction of N-(2-aminoethyl)-3-aminopropyltrimethoxysilane with different compounds containing a carbonyl group such as 2’-hydroxyacetophenone, salicylaldehyde, pyrrole-2-carboxaldehyde, acetylacetone and ethyl acetoacetate .Scientific Research Applications

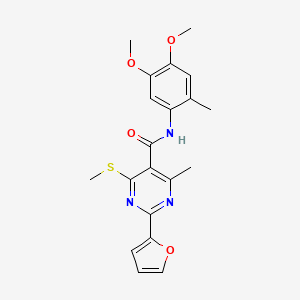

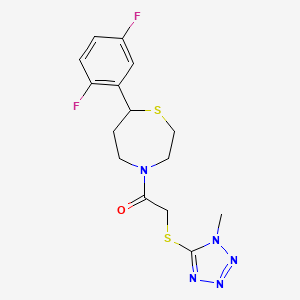

Synthesis and Transformations : The synthesis of related benzothiazole compounds and their transformations are a key area of research. For instance, El’chaninov et al. (2018) discuss the synthesis of 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole, which is a compound with a similar benzothiazole structure (El’chaninov et al., 2018).

Diuretic Activity : Research has also been conducted on the diuretic activity of benzothiazole derivatives. Yar and Ansari (2009) synthesized a series of biphenyl benzothiazole-2-carboxamide derivatives and found that one of these compounds showed promising diuretic activity (Yar & Ansari, 2009).

Potential Antipsychotic Agents : The evaluation of heterocyclic carboxamides, including benzothiazole derivatives, as potential antipsychotic agents has been a focus. Norman et al. (1996) synthesized and evaluated various heterocyclic analogues for their binding to dopamine and serotonin receptors, finding some derivatives with potent in vivo activities (Norman et al., 1996).

Inhibition of Cathepsins : Another study by Lukić et al. (2017) synthesized novel benzothiazole derivatives and tested them for inhibition of cathepsins B and K, finding significant inhibition by certain derivatives (Lukić et al., 2017).

Antitumor Activity : The antitumor activities of benzothiazole derivatives have been extensively studied. For instance, Chua et al. (1999) explored the synthesis of 2-(4-acylaminophenyl)benzothiazoles and investigated their antitumor activities, revealing significant findings (Chua et al., 1999).

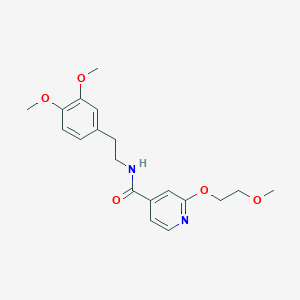

Antimicrobial Activity : Patel et al. (2011) synthesized new pyridine derivatives involving benzothiazole and evaluated their in vitro antimicrobial activity, observing variable and modest activity against bacteria and fungi (Patel et al., 2011).

Thermal Decomposition Studies : Uchida et al. (1981) studied the thermal decomposition of N,O-Diacyl-N-t-butylhydroxylamines, which are related to benzothiazole derivatives, providing insights into the stability and decomposition pathways of these compounds (Uchida et al., 1981).

Fluorescent and Colorimetric pH Probe Development : Research by Diana et al. (2020) developed a highly water-soluble fluorescent and colorimetric pH probe using a benzothiazole moiety, highlighting its potential application in intracellular pH imaging (Diana et al., 2020).

Safety and Hazards

properties

IUPAC Name |

N-(2-aminoethyl)-N-benzyl-5-methyl-1,2-benzothiazole-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3OS.ClH/c1-13-7-8-16-15(11-13)17(20-23-16)18(22)21(10-9-19)12-14-5-3-2-4-6-14;/h2-8,11H,9-10,12,19H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSRXJNAABEIBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SN=C2C(=O)N(CCN)CC3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-[5-(2-nitrophenyl)thien-2-yl]acrylic acid](/img/structure/B2368120.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-(4-methylpiperazino)-1-ethanone](/img/structure/B2368124.png)

![benzyl 2-(3-tert-butyl-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2368128.png)

![N-[5-Fluoro-2-(2-morpholin-4-ylethoxy)phenyl]prop-2-enamide](/img/structure/B2368129.png)

![2-[3-[(4-Phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2368130.png)

![6-(4-Chlorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carbohydrazide](/img/structure/B2368133.png)

![1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-(3,4-dichlorobenzyl)oxime](/img/structure/B2368139.png)